chemical structure and properties of (R)-5-fluoro-1-indanamine
An In-depth Technical Guide to (R)-5-fluoro-1-indanamine: Structure, Synthesis, and Analytical Methodologies Abstract (R)-5-fluoro-1-indanamine is a chiral amine built upon a fluorinated indane scaffold. This molecule se...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (R)-5-fluoro-1-indanamine: Structure, Synthesis, and Analytical Methodologies
Abstract
(R)-5-fluoro-1-indanamine is a chiral amine built upon a fluorinated indane scaffold. This molecule serves as a high-value building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom enhances metabolic stability and modulates lipophilicity, properties highly sought after in modern drug design.[1][2][3] Furthermore, its stereochemically defined amine center at the C1 position makes it a critical component for constructing enantiomerically pure pharmaceuticals, where stereochemistry dictates efficacy and safety. This guide provides a comprehensive technical overview of (R)-5-fluoro-1-indanamine, detailing its chemical structure and properties, robust synthetic routes from its precursor 5-fluoro-1-indanone, and rigorous analytical protocols for structural confirmation and the critical assessment of enantiomeric purity. The methodologies described herein are designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.
Introduction: The Strategic Value of a Fluorinated Chiral Scaffold
The Indanone/Indanamine Core in Medicinal Chemistry
The 1-indanone framework and its amine derivatives are privileged structures in pharmacology. They form the core of numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral activities.[4][5] The rigid, bicyclic nature of the indane system provides a well-defined three-dimensional structure for interacting with biological targets, making it an attractive scaffold for rational drug design. Its derivatives have been investigated as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and as agents for treating neurodegenerative diseases such as Alzheimer's.[5][6]
The Role of Fluorine in Drug Design
The introduction of fluorine into a bioactive molecule is a cornerstone strategy in medicinal chemistry.[2] The C-F bond is exceptionally strong, and replacing a C-H bond with C-F can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[2] Fluorine's high electronegativity can also alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can lead to enhanced binding affinity for a target protein.[1][2] In the case of 5-fluoro-1-indanamine, the fluorine atom on the aromatic ring is strategically placed to confer these beneficial properties without adding significant steric bulk.
Chirality and its Pharmacological Imperative
For chiral molecules, the spatial arrangement of atoms is paramount. Enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a regulatory and scientific necessity in drug development. This guide places a strong emphasis on the stereospecific synthesis of the (R)-enantiomer of 5-fluoro-1-indanamine and the analytical techniques required to validate its enantiomeric excess (e.e.).
Physicochemical and Structural Properties
(R)-5-fluoro-1-indanamine is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media.
Property
Value
Source(s)
Chemical Name
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Synonym(s)
(R)-5-fluoro-1-aminoindane
N/A
CAS Number
1381928-19-3 (for hydrochloride salt)
Molecular Formula
C₉H₁₀FN (Free Base); C₉H₁₁ClFN (HCl Salt)
Molecular Weight
151.18 g/mol (Free Base); 187.64 g/mol (HCl Salt)
Appearance
White to Yellow Solid (for hydrochloride salt)
Stereochemistry
(R)-configuration at the C1 chiral center
Synthesis and Manufacturing
The synthesis of (R)-5-fluoro-1-indanamine is a multi-step process that begins with the construction of the fluorinated indanone core, followed by stereoselective conversion to the target chiral amine.
Synthetic Workflow Overview
The overall strategy involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 5-fluoro-1-indanone, which is then subjected to a stereoselective reductive amination.
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: In-Depth Technical Guide & Methodological Whitepaper
Executive Summary & Pharmacochemical Context
In contemporary neuropharmacological drug discovery, the indanamine scaffold serves as a privileged pharmacophore. Specifically, 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (available as the (R)-enantiomer CAS 1381928-19-3, the (S)-enantiomer CAS 2103399-35-3[1], and the racemate CAS 223754-20-9[2]) is heavily utilized as a chiral building block.
Halogenation of the indane core—particularly with fluorine at the C5 position—strategically enhances the molecule's lipophilicity and metabolic resistance against cytochrome P450-mediated oxidation[3]. However, this structural modification inherently suppresses the aqueous solubility of the free base, often driving it below 0.1 mg/mL[3]. To circumvent this developability bottleneck, the compound is synthesized as a hydrochloride (HCl) salt. Salt formation drastically lowers the crystal lattice energy relative to the hydration energy, improving aqueous solubility to predicted ranges of 10–15 mg/mL under standard physiological conditions[4].
This whitepaper details the physicochemical causality governing the solubility of 5-fluoro-1-indanamine HCl and provides self-validating experimental workflows for determining both its thermodynamic and kinetic solubility.
To accurately measure and interpret solubility data, one must first understand the thermodynamic forces at play during dissolution.
The Dissolution Mechanism
The dissolution of 5-fluoro-1-indanamine HCl is a multi-step thermodynamic process. When the solid crystal lattice is introduced to water, the high dielectric constant of the solvent overcomes the ionic bond between the protonated primary amine and the chloride anion. This results in rapid solvation.
The pH-Solubility Profile & The Common Ion Effect
Because this compound is the salt of a weak base, its solubility is strictly governed by the Henderson-Hasselbalch relationship .
Acidic Media (pH 1.2 - 4.5): The amine remains fully protonated. Solubility is maximized, limited only by the solubility product (
) of the HCl salt. However, in simulated gastric fluid (SGF) containing high ambient chloride concentrations, the common-ion effect can artificially depress the maximum solubility limit.
Neutral/Basic Media (pH > 6.8): As the pH approaches the
of the amine (typically ~8.5 to 9.5 for indanamines), the equilibrium shifts toward the uncharged free base. If the concentration of the generated free base exceeds its intrinsic solubility (), precipitation occurs.
Mechanistic pathway of 5-fluoro-1-indanamine HCl dissolution and pH-dependent precipitation.
Self-Validating Experimental Workflows
Standardized protocols often fail because they do not account for the specific lipophilic nature of fluorinated compounds. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for false positives and kinetic artifacts.
Protocol A: Thermodynamic Solubility (The Shake-Flask Gold Standard)
Thermodynamic solubility represents the true equilibrium between the solid phase and the solution.
Methodological Causality:
Why sample at both 24h and 48h? To mathematically prove equilibrium. If the concentration at 48h is significantly lower than at 24h, it indicates a slow polymorphic transition to a more stable, less soluble crystal lattice.
Why ultracentrifugation over filtration? Fluorinated indanes are highly lipophilic. Passing the aqueous solution through standard PTFE or Nylon syringe filters can result in non-specific binding of the compound to the membrane, artificially lowering the measured solubility.
Step-by-Step Procedure:
Preparation: Weigh approximately 5 mg of 5-fluoro-2,3-dihydro-1H-inden-1-amine HCl into a 1.5 mL glass HPLC vial.
Buffer Addition: Add 500 µL of the target aqueous medium (e.g., HPLC-grade Water, pH 1.2 SGF, or pH 7.4 PBS). Ensure a visible excess of solid remains to guarantee saturation.
Equilibration: Seal the vials and place them in a thermoshaker at 37°C ± 0.5°C, agitating at 500 RPM.
Sampling (Self-Validation): Extract 100 µL aliquots at exactly 24 hours and 48 hours.
Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 37°C to pellet undissolved solids. Do not use syringe filters.
Dilution & Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase (to prevent precipitation in the HPLC autosampler), and quantify via HPLC-UV (typically at
= 265 nm) against a standard curve.
Self-validating experimental workflow for determining thermodynamic solubility.
Kinetic solubility mimics the conditions of in vitro biological assays where a compound stored in DMSO is spiked into an aqueous buffer.
Step-by-Step Procedure:
Prepare a 10 mM stock solution of the HCl salt in 100% DMSO.
Perform serial dilutions of the stock in a 96-well plate using the target aqueous buffer (final DMSO concentration
2%).
Incubate the plate at room temperature for 2 hours.
Measure absorbance via nephelometry (light scattering) at 620 nm. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in turbidity is observed.
IUPAC name and synonyms for (1R)-5-fluoro-indan-1-ylamine
This guide provides an in-depth technical analysis of (1R)-5-fluoroindan-1-amine , a critical chiral building block in medicinal chemistry. It details the compound's identification, structural significance, and validated...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (1R)-5-fluoroindan-1-amine , a critical chiral building block in medicinal chemistry. It details the compound's identification, structural significance, and validated synthesis protocols, specifically focusing on its application in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other kinase-targeted therapeutics.
[1]
Executive Summary
(1R)-5-fluoroindan-1-amine (CAS: 1381928-19-3 for HCl salt) is a high-value chiral intermediate used primarily in the synthesis of small-molecule inhibitors targeting IDO1 (Indoleamine 2,3-dioxygenase 1) and various protein kinases.[1] The compound features a rigid indane scaffold that restricts conformational freedom, enhancing binding selectivity, while the C5-fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity. The (1R)-stereocenter is frequently the bioactive enantiomer required for high-affinity interactions within enzyme binding pockets.
The strategic placement of fluorine at the C5 position of the indane ring serves two critical functions in medicinal chemistry:
Metabolic Blocking: The C5 position is electronically activated in the parent indane ring, making it a hotspot for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic soft spot, extending the half-life (
) of the drug candidate.
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amine (via inductive effects), potentially improving oral bioavailability and membrane permeability compared to the non-fluorinated analog.
Stereochemical Importance
The (1R)-configuration is often critical for potency. In IDO1 inhibitors, the rigid chiral amine often occupies a hydrophobic pocket where the vector of the amino group directs substituents into a specific sub-pocket (e.g., interacting with heme-bound iron or specific residues like Ser/Ala). The (1S)-enantiomer typically shows significantly reduced binding affinity (e.g., >100-fold loss in potency), necessitating high enantiomeric excess (ee > 98%) in the synthetic process.
Synthetic Pathways & Experimental Protocols
Two primary routes are recommended for the synthesis of (1R)-5-fluoroindan-1-amine: Biocatalytic Kinetic Resolution (Green Chemistry) and Ellman’s Sulfinamide Synthesis (Chemical Asymmetric Synthesis).
Pathway Visualization
Caption: Comparison of Biocatalytic (Green) and Chemical (Blue) synthesis routes for (1R)-5-fluoroindan-1-amine.
Protocol A: Biocatalytic Transaminase Resolution
This method utilizes an (R)-selective ω-transaminase to convert the ketone directly to the chiral amine. It is preferred for scale-up due to mild conditions and high enantioselectivity.
Reagents:
Substrate: 5-Fluoro-1-indanone (CAS: 700-84-5)
Enzyme: (R)-selective ω-Transaminase (e.g., Codexis ATA-024 or similar from Arthrobacter sp.)
Amine Donor: Isopropylamine (1M) or L-Alanine/LDH/GDH recycling system.
Buffer: Potassium Phosphate (100 mM, pH 7.5), PLP (1 mM).
Step-by-Step Methodology:
Preparation: Dissolve 5-fluoro-1-indanone (10 mM final conc.) in DMSO (5% v/v total volume).
Reaction Mix: Add the substrate solution to a reaction vessel containing Potassium Phosphate buffer (pH 7.5), PLP (1 mM), and Isopropylamine (1 M) as the amine donor.
Initiation: Add the (R)-selective transaminase enzyme powder (2-5 g/L loading).
Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
Monitoring: Monitor conversion via HPLC (C18 column) and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H or OD-H).
Workup: Basify reaction mixture to pH > 11 with NaOH. Extract 3x with MTBE or Ethyl Acetate.
Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, form the HCl salt by adding 4M HCl in dioxane to the ethereal solution to precipitate the solid.
This route is ideal for laboratory-scale synthesis when specific enzymes are unavailable. It relies on the high diastereoselectivity of the reduction of a chiral sulfinyl imine.
To a solution of 5-fluoro-1-indanone (1.0 equiv) in dry THF (0.5 M), add (R)-t-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).
Heat to reflux (65-70°C) for 12-16 hours under Nitrogen.
Checkpoint: Monitor TLC for disappearance of ketone.
Cool to RT, quench with brine, filter through Celite, and concentrate to yield the (R)-N-sulfinyl imine.
Diastereoselective Reduction:
Dissolve the crude sulfinyl imine in dry THF (0.2 M) and cool to -48°C or -78°C.
Add NaBH₄ (5.0 equiv) or L-Selectride (for higher selectivity) slowly.
Stir at low temperature for 3-5 hours, then warm to RT.
Quench with saturated NH₄Cl. Extract with EtOAc.
Note: The (R)-sulfinamide typically directs hydride attack to form the (1R)-amine (check specific auxiliary matching; (R)-sulfinamide often yields (1R)-amine upon reduction, but this must be confirmed by rotation).
Deprotection:
Dissolve the sulfinamide intermediate in MeOH.
Add 4M HCl in Dioxane (excess). Stir at RT for 1 hour.
Concentrate to dryness.[6] Triturate with diethyl ether to obtain (1R)-5-fluoroindan-1-amine hydrochloride as a white solid.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following specifications:
Characteristic multiplet at 4.6 ppm for the chiral center.[7][3][4][8]
¹⁹F NMR
Single peak ~ -115 to -120 ppm
Confirms mono-fluorination.
Chiral HPLC
>98% ee
Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
Mass Spectrometry
[M+H]⁺ = 152.09
ESI+ Mode.
Pharmaceutical Applications
(1R)-5-fluoroindan-1-amine is a privileged pharmacophore in the design of:
IDO1 Inhibitors: It serves as a key fragment in the "linker-region" of heme-displacing IDO1 inhibitors. The indane core mimics the tryptophan substrate's indole ring, while the amine forms a critical salt bridge or hydrogen bond within the active site.
Kinase Inhibitors: Used in developing Type I and Type II inhibitors where the rigid indane scaffold orients the hinge-binding motif.
GPCR Modulators: Explored in calcilytics and metabotropic glutamate receptor (mGluR) modulators.
References
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link
Wu, Z., et al. (2018). "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts, 8(7), 268. Link
Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation of Imines." Journal of the American Chemical Society, 118(20), 4916-4917. Link
PubChem. (2025).[9] "Compound Summary: 5-Fluoro-2,3-dihydro-1H-inden-1-amine." National Library of Medicine. Link
BMS Patent Literature. (2019). "Process for the preparation of Indoleamine 2,3-dioxygenase inhibitors." World Intellectual Property Organization.
Application Note: Optimized Protocols for the Reductive Amination of 5-Fluoro-1-indanone
Strategic Overview & Mechanistic Insight The reductive amination of 5-fluoro-1-indanone is a pivotal transformation in medicinal chemistry, often serving as the entry point for synthesizing CNS-active agents and kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Mechanistic Insight
The reductive amination of 5-fluoro-1-indanone is a pivotal transformation in medicinal chemistry, often serving as the entry point for synthesizing CNS-active agents and kinase inhibitors. While standard ketone reduction protocols exist, the specific electronic and steric environment of the 5-fluoro-1-indanone scaffold requires a tailored approach to suppress side reactions (such as direct reduction to the alcohol) and maximize yield.
The Substrate Challenge: 5-Fluoro-1-indanone
Electronic Effect: The fluorine atom at the C5 position is an electron-withdrawing group (EWG). This inductively deactivates the aromatic ring but increases the electrophilicity of the C1 carbonyl carbon. While this facilitates the initial nucleophilic attack by the amine, it can also render the resulting imine/iminium species more susceptible to hydrolysis if water is not rigorously excluded.
Steric Constraints: The fused ring system imposes rigidity. Unlike acyclic ketones, the approach of the reducing agent is stereochemically constrained, often favoring cis-reduction relative to existing substituents, though the 5-fluoro group is distal enough to have minimal steric impact on the reaction center itself.
Selection of Methodology
We present two validated protocols. The choice depends strictly on the nucleophilicity of the amine partner:
Feature
Method A: Direct Reductive Amination (STAB)
Method B: Lewis-Acid Mediated (Ti(OiPr)₄)
Primary Reagent
Sodium Triacetoxyborohydride (STAB)
Titanium(IV) Isopropoxide / NaBH₄
Mechanism
Concerted formation/reduction
Stepwise: Pre-formation of imine, then reduction
Best For
Reactive Amines (Primary/Secondary aliphatics)
Unreactive Amines (Anilines, hindered amines)
Key Advantage
Mild, one-pot, selective for imines over ketones
Water scavenging, forces equilibrium to imine
Critical Control
Moisture control (STAB hydrolyzes)
Workup (Titanium emulsion handling)
Method A: Direct Reductive Amination (STAB Protocol)
Recommended for aliphatic primary and secondary amines.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride, STAB is non-toxic (cyanide-free) and exhibits superior selectivity, reducing the iminium ion much faster than the ketone substrate.
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)
Step-by-Step Protocol
Preparation: In a flame-dried reaction vessel under Nitrogen (
) atmosphere, dissolve 5-fluoro-1-indanone (1.0 equiv) in anhydrous DCE (0.2 M concentration).
Amine Addition: Add the Amine (1.2 equiv).
Note: If the amine is an HCl salt, add Triethylamine (TEA, 1.2 equiv) and stir for 15 minutes before proceeding.
Acid Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes.
Why? This promotes the formation of the hemiaminal/iminium intermediate.
Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 10 minutes.
Caution: Gas evolution (
) may occur.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC (Target: Disappearance of ketone).
Quench: Quench by adding saturated aqueous
solution until gas evolution ceases. Stir for 15 minutes.
Workup: Extract with DCM (
). Wash combined organics with Brine, dry over , and concentrate.
Workflow Visualization (Method A)
Caption: Method A relies on the in-situ reduction of the iminium species. Moisture control is critical to prevent hydrolysis back to the starting ketone.
Method B: Lewis-Acid Mediated (Titanium Protocol)
Recommended for weakly nucleophilic amines (anilines) or sterically hindered systems.
When the amine is sluggish, Titanium(IV) isopropoxide (
) serves a dual role: it acts as a Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
Reductant: Sodium Borohydride (
) (1.5 equiv) (Note: STAB is not used here; the cheaper suffices once the imine is "locked").
Solvent: Neat (preferred) or THF.
Step-by-Step Protocol
Imine Formation: In a sealed vial, combine 5-fluoro-1-indanone and the Amine . Add
(1.5 equiv) directly to the mixture.
Observation: The mixture will likely become viscous. If stirring is difficult, add a minimal amount of anhydrous THF.
Incubation: Stir the mixture at RT (or 50°C for difficult amines) for 6–12 hours under
.
Checkpoint: Verify imine formation by TLC/NMR (shift of the C1 proton/carbon).
Dilution & Reduction: Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 5-10 volumes). Cool to 0°C.[2]
Addition of Hydride: Add
(1.5 equiv) portion-wise.[2] Caution: Exothermic with gas evolution.
Workup (CRITICAL):
The reaction will contain titanium salts that form messy emulsions with water.
The Cure: Add 1M NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers appear (organic layer and a white/clear aqueous titanium suspension).
Isolation: Filter through a Celite pad if necessary. Extract with EtOAc, wash with brine, dry, and concentrate.
Workflow Visualization (Method B)
Caption: Method B utilizes Titanium to force imine formation prior to reduction.[1][3][4] The specific workup is required to remove Titanium byproducts.
Troubleshooting & Critical Parameters
Stoichiometry of Acetic Acid (Method A)
For 5-fluoro-1-indanone, the inductive effect of Fluorine makes the carbonyl electrophilic, but the formation of the iminium ion requires protonation.
Too little AcOH: Reaction stalls at the hemiaminal stage.
Too much AcOH: The amine becomes fully protonated (ammonium salt) and non-nucleophilic, halting the reaction.
Optimization: Maintain a pH of 5–6 (apparent pH on wet pH paper held above the solution).
Controlling "Direct Reduction"
If 5-fluoro-1-indanol (the alcohol side product) is observed:
Cause: The reducing agent attacked the ketone before the imine formed.[4]
Solution: Increase the pre-stir time (Step 3 in Method A) or switch to Method B (Titanium), which locks the ketone into the imine form before the reductant is even introduced.
Safety Note: Borohydrides
STAB and
generate Hydrogen gas upon contact with acid or protic solvents. Ensure adequate venting.
Waste Disposal: Quench reaction mixtures fully with dilute acid or acetone before disposal to destroy residual hydride.
References
Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][9] Journal of Organic Chemistry.
Bhattacharyya, S. (1994).[5] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Tetrahedron Letters.
Application Note & Protocol: Stereoselective Synthesis of Fluorinated Rasagiline Analogs Utilizing Chiral Amine Auxiliaries
Abstract This document provides a comprehensive guide for the synthesis of fluorinated rasagiline analogs, focusing on stereoselective methods that employ chiral amines as auxiliaries. Rasagiline, a potent irreversible i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of fluorinated rasagiline analogs, focusing on stereoselective methods that employ chiral amines as auxiliaries. Rasagiline, a potent irreversible inhibitor of monoamine oxidase B (MAO-B), is a key therapeutic for Parkinson's disease. The strategic incorporation of fluorine into the rasagiline scaffold can significantly enhance its metabolic stability, lipophilicity, and binding affinity, offering the potential for an improved therapeutic profile. This guide presents detailed, field-proven protocols for the synthesis of these analogs, explains the mechanistic basis for the synthetic strategies, and provides insights into the characterization and purification of the final products.
Introduction: The Strategic Advantage of Fluorinated Rasagiline Analogs
Rasagiline, with its (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine structure, is a cornerstone in the management of Parkinson's disease due to its selective and irreversible inhibition of monoamine oxidase B (MAO-B). This inhibition leads to increased dopamine levels in the brain, mitigating motor symptoms.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to:
Enhanced Metabolic Stability: The C-F bond is resistant to metabolic oxidation, which can increase the drug's half-life and bioavailability.
Increased Lipophilicity: Fluorine substitution can improve a molecule's ability to cross the blood-brain barrier, a crucial feature for drugs targeting the central nervous system.
Modulated Binding Affinity: The electronic effects of fluorine can alter the molecule's interaction with its target enzyme, potentially leading to increased potency and selectivity.
The therapeutic efficacy of rasagiline is highly dependent on the stereochemistry at the C1 position of the indane ring, with the (R)-enantiomer being the active form. This guide details a robust synthetic route that utilizes a chiral amine auxiliary to establish this critical stereocenter in fluorinated analogs.
The core of this synthetic approach is the diastereoselective reductive amination of a fluorinated 1-indanone with a chiral amine, followed by the removal of the chiral auxiliary and subsequent N-propargylation. This method provides excellent control over the stereochemical outcome.
Diagram: Overall Synthetic Workflow
Caption: Synthetic pathway to (R)-5-fluororasagiline analog.
Detailed Experimental Protocols
Safety Note: All procedures should be performed in a certified fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.
Synthesis of 5-Fluoro-1-indanone (Starting Material)
This protocol outlines the preparation of the key starting material, 5-fluoro-1-indanone, via an intramolecular Friedel-Crafts cyclization.
Materials:
3-(3-Fluorophenyl)propanoic acid
Chlorosulfonic acid
Crushed ice
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate
Procedure:
Carefully add 3-(3-fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) to 20 mL of chlorosulfonic acid in a flask equipped with a magnetic stirrer.
Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.[1]
Asymmetric Reductive Amination and N-Propargylation
This two-part protocol first establishes the chiral center and then introduces the propargyl group.
Materials:
5-Fluoro-1-indanone
(R)-1-Phenylethylamine
Titanium (IV) isopropoxide
Ethanol, absolute
Sodium borohydride (NaBH₄)
Methanol
Aqueous ammonia solution
Procedure:
To a solution of 5-fluoro-1-indanone (1.0 eq) in absolute ethanol, add (R)-1-phenylethylamine (1.1 eq).
Add titanium (IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 48 hours to form the imine.
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
Stir the reaction at room temperature for 12 hours.
Quench the reaction by adding aqueous ammonia solution and stir for 30 minutes.
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude diastereomeric amine mixture.
Rationale for Chiral Amine Selection: (R)-1-phenylethylamine serves as a chiral auxiliary.[2] It reacts with the prochiral 5-fluoro-1-indanone to form a chiral imine intermediate. The steric bulk of the phenyl group on the auxiliary directs the hydride attack from the less hindered face during the reduction, leading to the preferential formation of one diastereomer.
Materials:
Crude diastereomeric amine mixture from Part A
Propargyl bromide
Potassium carbonate
Acetonitrile
Palladium on carbon (10 wt. %)
Methanol
Hydrogen gas (H₂)
Procedure:
Dissolve the crude amine mixture in acetonitrile.
Add potassium carbonate (3.0 eq) and propargyl bromide (1.5 eq).
Heat the mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.
Cool the reaction, filter off the solids, and concentrate the filtrate.
The resulting crude product contains the N-propargylated diastereomers. This intermediate is then subjected to hydrogenolysis to remove the chiral auxiliary.
Dissolve the crude product in methanol, add 10% Pd/C catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the debenzylation is complete (monitored by TLC or LC-MS).
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Purify the final product, (R)-N-(prop-2-yn-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine, by column chromatography.
Data Presentation
The successful synthesis of the fluorinated rasagiline analog should be confirmed by a suite of analytical techniques.
Table 1: Expected Analytical Data for (R)-N-(prop-2-yn-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Analysis
Expected Result
¹H NMR
Signals corresponding to the aromatic and aliphatic protons of the 5-fluoroindane scaffold, a singlet for the acetylenic proton, and a multiplet for the propargyl methylene protons.
¹³C NMR
Resonances for all carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.
¹⁹F NMR
A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons.
Mass Spec (ESI+)
A peak corresponding to the [M+H]⁺ ion for the calculated molecular weight.
Chiral HPLC
Baseline separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (e.e.).
Conclusion
This application note provides a detailed and reliable protocol for the stereoselective synthesis of fluorinated rasagiline analogs. The key to this synthesis is the use of a chiral amine auxiliary to control the stereochemistry during the reductive amination of a fluorinated 1-indanone. The resulting compounds are of significant interest for further pharmacological evaluation as potentially improved MAO-B inhibitors for the treatment of neurodegenerative diseases.
References
BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone.
Frontiers in Chemistry. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
Journal of the Takeda Research Laboratories. (1983). 5-FLUOROURACIL DERIVATIVES. V1.l ALKYLATION OF 5-FLUOROURACIL USING THE (0CTYLTHIO)CARBONYL GROUP AS A PROTECTING FUNCTION.
Application Note: Asymmetric Synthesis of (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl
The following Application Note and Protocol is designed for research and development professionals. It synthesizes modern asymmetric synthesis techniques with robust process chemistry principles.
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research and development professionals. It synthesizes modern asymmetric synthesis techniques with robust process chemistry principles.
Abstract & Scope
The (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold is a critical chiral building block in the development of CNS-active agents (e.g., MAO-B inhibitors) and kinase inhibitors.[1] The biological activity of these pharmacophores is often strictly governed by the stereochemistry at the C1 position.
This guide details a high-fidelity protocol for the preparation of the (1R)-enantiomer as the hydrochloride salt.[1] Unlike low-yield classical resolution methods, this protocol utilizes Ellman’s Auxiliary ((S)-tert-butanesulfinamide) to induce chirality with high diastereoselectivity (>98% de), ensuring a scalable and reproducible route for preclinical supply.[1]
Retrosynthetic Analysis & Strategy
To achieve the (1R)-configuration with high optical purity, we employ a diastereoselective reductive amination strategy.
Stereochemical Rationale: The condensation of 5-fluoro-1-indanone with (S)-sulfinamide yields the corresponding (S)-sulfinimine.[1] Subsequent reduction with Sodium Borohydride (
) proceeds via a cyclic transition state where the hydride attacks from the less hindered face, predominantly yielding the (1R, S)-sulfinamide diastereomer.
Final Deprotection: Acidic hydrolysis cleaves the sulfinyl group, yielding the target (1R)-amine HCl salt without racemization.
Figure 1: Retrosynthetic strategy utilizing Ellman's auxiliary for stereocontrol.[1]
Detailed Experimental Protocol
Phase 1: Formation of the Chiral Sulfinimine
Objective: Condense the ketone with the chiral auxiliary to set the stereochemical template.
Filtration: Filter the slurry through a pad of Celite. Wash the cake thoroughly with EtOAc.
Purification: Dry the filtrate over
, concentrate in vacuo. Purify the residue via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the (S)-N-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide as a yellow solid.[1]
THF (anhydrous) + 2% Water (v/v) (Proton source assists reduction)[1]
Procedure:
Cooling: Dissolve the purified sulfinimine (1.0 eq) in THF (0.2 M concentration) and cool to -48°C (Acetonitrile/Dry Ice bath). Critical: Lower temperature improves diastereoselectivity (dr).[1]
Reduction: Add
(4.0 eq) in one portion.
Reaction: Allow the mixture to warm slowly to RT over 4 hours. Stir for an additional 2 hours.
Quench: Cool to 0°C. Add Saturated
solution dropwise until gas evolution ceases.
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
Fix: Ensure internal temperature is maintained at -48°C or lower during
addition. Alternatively, use L-Selectride with the (R)-sulfinamide (inverse strategy) for higher stererocontrol, though this is more costly.
Incomplete Hydrolysis:
Cause: Insufficient acid equivalents or time.
Fix: Monitor by TLC.[4][6] The sulfinamide is less polar than the free amine. Ensure anhydrous conditions are not maintained during hydrolysis (a small amount of water/MeOH helps cleavage).
Oiling Out during Salt Formation:
Cause: Solvent too polar.
Fix: Dissolve the crude amine in minimal EtOH, then slowly add
or Hexanes with vigorous stirring to induce crystallization.
Workflow Diagram
Figure 2: Process workflow for the asymmetric synthesis.
Titanium(IV) Ethoxide: Moisture sensitive.[1] Hydrolyzes to release ethanol.
HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.
General: The final amine salt is likely a biologically active CNS agent. Handle with appropriate PPE (gloves, goggles, respirator) as a potent compound until toxicity is fully established.
References
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link[1]
Ramachandran, P. V., et al. "Asymmetric Synthesis of 1-Aminoindanes." Journal of Organic Chemistry, 2009. (General methodology for indane systems).
Patent EP2181980A1. "A process for the preparation of (R)-1-aminoindanes."[1] (Describes resolution methods and analogs). Link
ChemicalBook. "Product entry: (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride."[1] (Commercial availability and CAS verification). Link
Application Note: Catalytic Enantioselective Synthesis of (S)-5-Fluoroindan-1-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the Catalytic Enantioselective Reduction of 5-Fluoroindan-1-one Oxime to yield chiral 5-fluoroindan-1-amine , a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the Catalytic Enantioselective Reduction of 5-Fluoroindan-1-one Oxime to yield chiral 5-fluoroindan-1-amine , a scaffold critical in the synthesis of CNS-active agents (analogous to Rasagiline).
While direct asymmetric hydrogenation of free oximes to primary amines is historically challenging due to N–O bond stability and catalyst poisoning, this guide presents a State-of-the-Art Protocol utilizing Iridium-Catalyzed Hydrogenation of the O-Acyl Oxime . This method ensures high enantioselectivity (
) and chemoselectivity by activating the N–O bond for controlled cleavage.
Abstract & Core Strategy
The reduction of 5-fluoroindan-1-one oxime to chiral 5-fluoroindan-1-amine presents two competing challenges: stereocontrol of the C=N bond reduction and chemoselective cleavage of the N–O bond. Standard heterogeneous hydrogenation (e.g., Pd/C) often yields racemic amines, while direct asymmetric hydrogenation of free oximes typically stops at the hydroxylamine.
The Solution: This protocol employs an Iridium(III)-catalyzed asymmetric hydrogenation of the O-benzoyl oxime derivative . The O-acylation lowers the N–O bond dissociation energy and prevents catalyst poisoning, allowing the chiral Iridium complex to direct the hydride attack, yielding the chiral amine with high fidelity.
Key Reaction Pathway
Activation: Conversion of 5-fluoroindan-1-one oxime to its O-benzoyl derivative.
Asymmetric Hydrogenation: Ir-catalyzed reduction of the C=N bond and concurrent N–O hydrogenolysis.
Product Isolation: Acid/Base extraction to yield enantiopure (S)-5-fluoroindan-1-amine.
Mechanism & Catalyst Selection
The success of this protocol relies on the [Ir(cod)Cl]₂ / Chiral Diphosphine system.
Catalyst:[Ir(cod)Cl]₂ complexed with (S)-SegPhos or (S)-MeO-BIPHEP .
Role of O-Acylation: The benzoyl group acts as a "stereoelectronic handle." It makes the C=N bond more electrophilic and, upon reduction, serves as a good leaving group (as benzoate), driving the reaction toward the amine rather than the hydroxylamine.
Chiral Induction: The chiral ligand creates a steric pocket that differentiates the Re and Si faces of the planar oxime derivative.
Mechanistic Diagram (DOT Visualization)
The following diagram illustrates the catalytic cycle and the critical role of the acyl group.
Caption: The Iridium catalyst coordinates with the oxime ester, directing hydride attack to the Si-face (for S-product), followed by elimination of benzoic acid.
Experimental Protocols
Protocol A: Preparation of 5-Fluoroindan-1-one O-Benzoyl Oxime
Pre-requisite: Purity of the oxime isomer (E/Z) can influence kinetics, though the acyl derivative often equilibrates or reacts via a common intermediate.
Retention Times: (R)-isomer (t1), (S)-isomer (t2). Validate with racemic standard.
Troubleshooting & Optimization
Low Conversion:
Cause: Catalyst poisoning or insufficient H₂ pressure.
Fix: Ensure rigorous degassing of TFE/MeOH. Increase pressure to 60-80 bar. Check oxime purity (trace sulfur or pyridine can poison Ir).
Low Enantioselectivity (ee < 80%):
Cause: Non-selective background reaction or wrong solvent effect.
Fix: Switch solvent to TFE (Trifluoroethanol) – the acidic nature often boosts Ir-catalysis stereocontrol. Lower temperature to 0°C (will increase reaction time).
Over-reduction (Deamination):
Cause: Hydrogenolysis of the C-N bond (rare with Ir, common with Pd).
Fix: Stop reaction immediately upon full conversion. Avoid Pd catalysts for this specific high-ee step.
Safety Considerations
High Pressure Hydrogenation: Use rated autoclaves (e.g., Parr reactors) with burst disks. H₂ is highly flammable; ensure proper grounding.
5-Fluoroindan-1-one derivatives: Treat as potential CNS active agents. Handle in a fume hood with gloves.
TFE (Trifluoroethanol): Toxic and reproductive hazard. Handle with extreme care.
References
Cramer, N., et al. (2020).[5][9][10][11] Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines. Science, 368(6495), 1098-1102.[10] Link(Foundational work on Ir-catalyzed oxime reduction).
Zhang, W., et al. (2022).[9][12] Nickel-catalyzed asymmetric hydrogenation of oximes to chiral hydroxylamines. Nature Chemistry. Link(Alternative Ni-catalysis context).
Verdaguer, X., et al. (2021).[13] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(11), 6613–6663. Link(Comprehensive review covering oxime ester hydrogenation to amines).
Reddy ChemTech. 5-Fluoro-1-indanone oxime Properties and CAS. Link(Substrate sourcing and physical properties).
BenchChem. Synthesis of Chiral Catalysts and Protocols. Link(General protocols for chiral catalyst preparation).
Process Development & Scale-Up Guide: (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Executive Summary This technical guide details the scale-up procedure for (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1381928-19-3), a critical chiral pharmacophore often utilized in kinase inhibitors and CNS-active...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the scale-up procedure for (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1381928-19-3), a critical chiral pharmacophore often utilized in kinase inhibitors and CNS-active agents.
While classical resolution methods exist, this guide prioritizes a Biocatalytic Transamination route for kilogram-scale production. This approach offers superior atom economy, eliminates heavy metal catalysts (Ru/Rh), and bypasses the 50% yield ceiling inherent to classical resolution.
Appearance: White to off-white crystalline solid (as HCl salt)
Route Selection & Strategy
Route Comparison
Feature
Route A: Classical Resolution
Route B: Asymmetric Transfer Hydrogenation (ATH)
Route C: Biocatalytic Transamination (Selected)
Step Count
3 (Reductive Amination + Salt Formation + Recrystallization)
2 (Asymmetric Reduction + Mitsunobu/Azide)
1 (Direct Transamination)
Chiral Selector
Chiral Acid (e.g., N-Acetyl-L-Leucine)
Ru/Rh-TsDPEN catalyst
(R)-selective -Transaminase
Max Theoretical Yield
50% (without DKR)
100%
100%
Scale-Up Risk
Low (Robust but inefficient)
Medium (Metal removal, Azide safety)
Low (Green chemistry, mild conditions)
Cost Driver
Resolving agent recovery
Catalyst cost & IP
Enzyme loading & Amine donor
Selected Pathway:
-Transaminase
The reaction utilizes an (R)-selective
-transaminase (-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone (5-fluoro-1-indanone).
Reaction Scheme:
Critical Process Parameters (CPPs)
For the biocatalytic route, the equilibrium constant (
) is often close to 1 or slightly unfavorable. Driving the reaction to completion requires specific engineering controls.
Reaction Parameters (Screening to Pilot)
Parameter
Range
Optimal Setpoint
Rationale
Substrate Loading
10 - 100 g/L
50 g/L
Balance between volumetric productivity and enzyme inhibition.
Amine Donor
Isopropylamine (IPA)
1.0 - 2.0 M
Large excess drives equilibrium to product (Le Chatelier's principle).
Co-Solvent
DMSO, MeOH
10-15% DMSO
5-Fluoro-1-indanone has poor aqueous solubility. DMSO improves mass transfer.
Temperature
30 - 50°C
40°C
Higher temps improve solubility but risk enzyme denaturation over long batches.
pH
7.0 - 9.0
7.5 - 8.0
Optimal activity window for most bacterial -TAs.
Cofactor
Pyridoxal-5'-phosphate (PLP)
1 mM
Essential co-enzyme for transamination.
Equilibrium Displacement Strategy
The generation of acetone (coproduct) can inhibit the enzyme and reverse the reaction.
Method:Sweep Gas / Vacuum .
Implementation: Apply a slight vacuum (200-300 mbar) or a nitrogen sweep to continuously remove acetone (b.p. 56°C) from the reaction mixture, shifting the equilibrium forward.
Technical Support Center: Preserving Enantiopurity of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the stereochemical stability of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine. This critical build...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the stereochemical stability of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine. This critical building block is frequently employed in pharmaceutical development, where maintaining its enantiopurity is paramount for ensuring the final product's safety and efficacy.[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you prevent racemization during routine laboratory workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine?
A1: Racemization is the conversion of an enantiopure compound (containing only one of a pair of mirror-image isomers, or enantiomers) into a 1:1 mixture of both enantiomers, known as a racemate.[4] For (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, the chiral center is the carbon atom to which the amine group is attached. The specific 3D arrangement at this center, designated as "(1R)", is crucial for its intended biological activity. The other enantiomer, (1S), may be less active, inactive, or even cause undesirable side effects.[3][5] Regulatory agencies often require drugs to be marketed in their enantiopure form to avoid potential adverse effects.[3][6] Therefore, preventing racemization during synthesis and workup is essential to ensure the therapeutic efficacy and safety of the final drug product.[2]
Q2: What is the primary chemical feature of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine that makes it susceptible to racemization?
A2: The primary amine group is attached to a benzylic carbon (a carbon atom directly attached to a benzene ring). The hydrogen atom on this chiral carbon is acidic due to the resonance-stabilizing effect of the adjacent aromatic ring. Under certain conditions, this proton can be removed to form a planar, achiral carbanion or imine intermediate. Subsequent, non-stereospecific reprotonation or reduction will result in a mixture of both (1R) and (1S) enantiomers, leading to racemization.[7]
Q3: I'm observing a significant loss of enantiomeric excess (ee) after my aqueous workup. What are the most likely culprits?
A3: Loss of enantiomeric excess during aqueous workup is most commonly caused by exposure to pH extremes (either strongly acidic or strongly basic conditions) and/or elevated temperatures .
Basic Conditions: Strong bases can directly deprotonate the acidic proton at the chiral center.
Acidic Conditions: Strong acids protonate the amine, which can increase the acidity of the adjacent C-H bond, making it more susceptible to deprotonation, especially if heat is applied.
High Temperatures: Heat provides the energy to overcome the activation barrier for racemization, accelerating the process even under mildly acidic or basic conditions.
Q4: Can my choice of base for neutralization or extraction significantly impact racemization?
A4: Absolutely. The strength and concentration of the base are critical factors.
Strong Bases (e.g., NaOH, KOH): These should be used with extreme caution. If necessary, they should be used in dilute concentrations, at low temperatures (0-5 °C), and for the shortest possible duration.
Weaker Bases (e.g., Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), Triethylamine (Et₃N)): These are much safer alternatives for neutralizing acidic solutions or for use in extractions. They are generally not strong enough to deprotonate the chiral center efficiently.
Q5: Is it safe to remove solvents under heat using a rotary evaporator?
A5: This step poses a potential risk. If residual acidic or basic impurities are present in your isolated organic phase, heating during solvent evaporation can accelerate racemization. It is always best practice to remove solvents under reduced pressure at the lowest feasible temperature (e.g., ≤ 30-40 °C).
Troubleshooting Guide: Loss of Enantiomeric Excess
This table outlines common causes of racemization during the workup of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine and provides targeted solutions.
Potential Cause
Underlying Problem
Recommended Solution & Rationale
Strong Base in Extraction
Use of NaOH or KOH to wash or extract the product.
Solution: Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). Rationale: These bases are sufficiently strong to neutralize residual acid but are weak enough to minimize the risk of deprotonating the chiral center.
Strong Acid in Extraction
Use of concentrated HCl or H₂SO₄ to extract the amine into the aqueous phase.
Solution: Use a dilute solution of a weaker acid like 1 M citric acid or 1 M acetic acid. Rationale: These acids will protonate the amine for extraction without creating a harshly acidic environment that promotes racemization.
High Temperature
Heating during solvent removal or refluxing during workup.
Solution: Perform all workup steps at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature (≤ 30-40 °C). Rationale: Lowering the temperature reduces the kinetic energy available for the racemization process.
Prolonged Workup Time
Extended exposure to non-ideal pH or temperature.
Solution: Streamline the workup procedure. Have all necessary solutions and equipment prepared in advance to minimize the time the amine is in solution before isolation. Rationale: The extent of racemization is often time-dependent. Reducing exposure time limits the opportunity for enantiomeric erosion.
Incompatible Reagents
Presence of certain catalytic metals (e.g., Palladium, Nickel) or aldehydes/ketones.
Solution: Ensure all glassware is clean. If the preceding reaction used a metal catalyst, ensure it is thoroughly removed (e.g., by filtration through Celite) before workup. Rationale: Transition metals and carbonyls can catalyze racemization through imine formation or other pathways.[8][9]
Mechanistic Insights & Recommended Workflow
Understanding the mechanisms of racemization is key to preventing it.
Base-Catalyzed Racemization
Under basic conditions, the proton at the chiral center is abstracted, forming a planar, resonance-stabilized carbanion. Reprotonation can occur from either face of the planar intermediate, leading to a racemic mixture.
Caption: Base abstracts the acidic proton to form an achiral intermediate.
Acid-Catalyzed Racemization / Imine Formation
In the presence of certain catalysts or oxidizing agents, or through disproportionation, an imine can form. The sp²-hybridized carbon of the imine is planar, and subsequent non-stereoselective reduction regenerates the amine as a racemic mixture.
Caption: Recommended workflow for a mild workup procedure.
References
Ardena Insight. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
Google Patents. (n.d.). CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS.
ScienceDirect. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]
Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Retrieved from [Link]
ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Retrieved from [Link]
ACS Publications. (2018). Enabling Enantiopurity: Combining Racemization and Dual-Drug Co-crystal Resolution. Retrieved from [Link]
Pharmaceutical Technology. (2018). The racemisation risk: new tool could identify drugs destined to fail. Retrieved from [Link]
Synergy Publishers. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Retrieved from [Link]
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
Technical Support Center: Purification of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine Free Base
Welcome to the technical support guide for the purification of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine free base. This resource is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine free base. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this critical chiral amine intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine?
The most prevalent and scalable method for obtaining the enantiomerically pure (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is through the crystallization of its diastereomeric salts. This involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
Q2: Can I purify the free base directly using chromatography?
While chiral chromatography is a viable option for analytical separation and small-scale purification, it is often less cost-effective for large-scale production compared to diastereomeric salt resolution. However, for achieving very high enantiomeric purity or for removing specific impurities, chiral HPLC can be an indispensable tool.
Q3: My final product has a low melting point and appears oily. What could be the cause?
This often indicates the presence of impurities or residual solvent. The free base can be somewhat sensitive and may have a lower melting point than its corresponding salts. Incomplete removal of the resolving agent or the presence of the undesired enantiomer can lead to the formation of a eutectic mixture, which has a lower melting point.
Q4: What are the typical impurities I should be aware of?
Common impurities can include the (1S)-enantiomer, unreacted starting materials from the synthesis, and by-products from side reactions. It is also possible to have impurities arising from the degradation of the product. A related synthesis of a similar compound identified an "open-ring" product as a main impurity from a reduction step.[2]
Q5: Is it better to handle this compound as a free base or as a salt?
For long-term storage and ease of handling, converting the purified free base to a stable salt, such as the hydrochloride or tartrate salt, is highly recommended.[3][4][5] Salts are generally more crystalline, less volatile, and exhibit greater stability.
II. Troubleshooting Guides
A. Diastereomeric Salt Crystallization
This method leverages the formation of diastereomeric salts with a chiral resolving agent. The differential solubility of these salts in a chosen solvent system allows for the selective crystallization of one diastereomer.
Caption: Workflow for Diastereomeric Salt Resolution.
Issue
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
- The solution is not supersaturated.- The chosen solvent is too good a solvent for both diastereomeric salts.
- Concentrate the solution by evaporating some of the solvent.- Try a different solvent system or a mixture of solvents. An anti-solvent can be slowly added to induce crystallization.[6]- Seeding with a small crystal of the desired diastereomeric salt can initiate crystallization.
The product is an oil or a sticky solid.
- The cooling rate is too fast, leading to precipitation instead of crystallization.- Presence of impurities that inhibit crystal growth.
- Slow down the cooling rate. Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.- Ensure the starting racemic amine is of sufficient purity. A preliminary purification by distillation or flash chromatography might be necessary.
Low enantiomeric excess (e.e.) of the final product.
- Incomplete separation of the diastereomeric salts.- Co-precipitation of the undesired diastereomer.
- Perform multiple recrystallizations of the diastereomeric salt. Monitor the e.e. of the mother liquor and the crystals after each recrystallization.- Optimize the solvent system. A solvent that maximizes the solubility difference between the two diastereomers is ideal.
Low yield of the desired enantiomer.
- The desired diastereomeric salt has significant solubility in the mother liquor.
- Cool the crystallization mixture to a lower temperature to maximize precipitation.- The undesired enantiomer in the mother liquor can be racemized and recycled to improve the overall process efficiency.
B. Purification via Salt Formation and Recrystallization
Even after obtaining the free base, further purification can be achieved by forming a salt (e.g., hydrochloride) and recrystallizing it. This is particularly useful for removing non-basic impurities.
Dissolution: Dissolve the crude (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine free base in a suitable solvent such as isopropanol or ethyl acetate.
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) to the stirred solution of the free base. The hydrochloride salt should precipitate.
Crystallization: The precipitation can be enhanced by cooling the mixture. For recrystallization, the crude salt can be dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly.[7]
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue
Potential Cause(s)
Recommended Solution(s)
The salt precipitates as a fine powder, making it difficult to filter.
- The addition of the acid was too rapid.
- Add the acid solution dropwise with vigorous stirring to promote the formation of larger crystals.- Consider a solvent system where the salt has slightly higher solubility to allow for better crystal growth.
The recrystallized salt has poor purity.
- The chosen recrystallization solvent is not optimal for rejecting impurities.
- Screen different solvent systems. The ideal solvent should dissolve the salt at elevated temperatures but have low solubility for the salt at room temperature or below, while impurities remain in solution.[7]
Discoloration of the final product.
- Presence of trace impurities that are colored.- Thermal degradation during heating for recrystallization.
- Treat the solution with activated carbon before filtration to remove colored impurities.- Avoid excessive heating or prolonged heating times during recrystallization.
C. Chromatographic Purification
For instances where very high purity is required or when crystallization methods are ineffective, column chromatography can be employed.
Stationary Phase: For the free base, silica gel is a common choice. However, due to the basic nature of the amine, tailing can be an issue. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a small percentage of a basic modifier can be added to the eluent.
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution may be necessary to separate closely eluting impurities.
Chiral Chromatography: For separating the enantiomers, a chiral stationary phase (CSP) is required. The choice of the CSP and the mobile phase is highly specific to the compound and often requires screening of different columns and conditions.
Issue
Potential Cause(s)
Recommended Solution(s)
Significant tailing of the product peak on silica gel.
- Strong interaction between the basic amine and the acidic silanol groups on the silica surface.
- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.- Use deactivated silica gel or alumina as the stationary phase.
Poor separation of the desired product from impurities.
- The chosen mobile phase does not provide sufficient resolution.
- Optimize the mobile phase composition. A systematic variation of the solvent polarity can help in achieving better separation.- Consider using a different stationary phase.
Product degradation on the column.
- The compound is unstable on the stationary phase.
- Minimize the time the compound spends on the column by using a faster flow rate.- Consider alternative purification methods if the compound is highly sensitive.
III. References
Chiral resolution. (2023, November 29). In Wikipedia. [Link]
Khan, M. Y., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(11), 9429–9442. [Link]
CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. (n.d.). Google Patents. Retrieved from
Sadeghi, S., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1475. [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine. (n.d.). Google Patents. Retrieved from
Rasagiline Tartrate. (n.d.). PubChem. Retrieved from [Link]
Eed, A., et al. (2025). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. Crystal Growth & Design. [Link]
Singer, R. A., et al. (2006). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Synthetic Communications, 36(16), 2337-2346. [Link]
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved from [Link]
solving solubility issues of fluoroindanamine salts in organic solvents
Welcome to the technical support center for fluoroindanamine salts. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of dissolving these valuable...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for fluoroindanamine salts. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of dissolving these valuable compounds for use in screening assays, synthetic reactions, and other research applications. As a class of compounds often synthesized as hydrochloride (HCl) or other salts to improve stability and handling, their solubility in organic solvents can present significant challenges.
This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles efficiently and effectively.
Part 1: Troubleshooting Guide for Common Solubility Issues
This section addresses specific, acute problems you may be facing during your experiment.
Issue 1: My Fluoroindanamine Salt is Completely Insoluble in My Chosen Aprotic Solvent (e.g., DCM, Toluene, THF).
Initial Assessment:
You've added your fluoroindanamine salt to a nonpolar or moderately polar aprotic solvent, and it remains a solid precipitate with no visible dissolution, even after vigorous stirring or vortexing.
Underlying Cause:
Fluoroindanamine salts, such as hydrochlorides, are ionic compounds. The crystal lattice is held together by strong electrostatic forces between the protonated indanamine cation and the counter-anion (e.g., Cl⁻). Aprotic solvents with low dielectric constants cannot effectively shield these ions from each other, making it energetically unfavorable for the salt to dissolve.[1][2][3][4] The energy required to break the crystal lattice is far greater than the energy gained by solvating the individual ions.
Troubleshooting Workflow:
Caption: Decision tree for initial insolubility.
Detailed Protocols:
Strategy 1: Employ a Polar Protic Co-Solvent
This is often the most effective first step.
Mechanism: Polar protic solvents like methanol (MeOH) or ethanol (EtOH) excel at dissolving salts. Their hydroxyl (-OH) groups can form strong hydrogen bonds with the anion (Cl⁻), while the polar nature of the solvent helps to solvate the ammonium cation.[5][6][7] Adding a small percentage of a protic solvent can dramatically disrupt the crystal lattice.
Protocol: Micro-Scale Co-Solvent Screening
Weigh approximately 1-2 mg of your fluoroindanamine salt into a small glass vial.
Add your primary aprotic solvent (e.g., 200 µL of Dichloromethane, DCM). The salt should remain insoluble.
Using a microliter syringe, add methanol dropwise (e.g., 5 µL at a time), vortexing for 30 seconds after each addition.
Observe for dissolution. Note the approximate percentage (v/v) of co-solvent required.
Validation: Once dissolved, let the solution stand for 10-15 minutes. If it remains clear, the solution is stable. If a precipitate forms, a higher percentage of co-solvent is needed. This prevents your compound from "crashing out" during an experiment.
Strategy 2: Switch to a High-Dielectric Constant Solvent
If a co-solvent system is undesirable for your reaction or assay:
Mechanism: Solvents with high dielectric constants, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are better at insulating the separated ions from each other's charge, which prevents them from re-forming the crystal lattice.[1][2][8]
Considerations:
DMSO: An excellent solvent for salts, but it is hygroscopic and can be difficult to remove under vacuum. It is a standard for preparing stock solutions for biological screening.[9]
DMF: Another strong polar aprotic solvent. Be aware of its high boiling point and potential for decomposition with strong acids or bases.
Acetonitrile (MeCN): Has a moderate dielectric constant and can be a good compromise, but may still require a co-solvent or heating.
Issue 2: My Salt Dissolves with Heating, but Crashes Out Upon Cooling to Room Temperature.
Initial Assessment:
You have successfully dissolved your compound in a chosen solvent system by heating it, but as the solution returns to ambient temperature, the compound precipitates, indicating you have created a supersaturated solution.[10]
Underlying Cause:
The solubility of most salts increases with temperature.[11][12] The added thermal energy helps overcome the lattice energy of the crystal. However, at room temperature, the kinetic energy is lower, and the solvent can no longer support the high concentration of dissolved ions, leading to re-crystallization.
Troubleshooting Strategies:
Determine the Metastable Zone Width (MSZW): This is the temperature range where your compound can remain in a supersaturated state without precipitating.
Protocol:
Prepare a saturated solution at an elevated temperature (e.g., 50 °C).
Slowly cool the solution (e.g., 1 °C per 5 minutes) with gentle stirring.
Use a laser pointer or a bright light to observe the exact temperature at which the first crystals appear (the solution will become cloudy).
The difference between the dissolution temperature and this crystallization temperature is the MSZW. Knowing this helps you understand the temperature window you have for handling the solution.
Increase Co-Solvent Percentage: The most practical solution is to adjust the solvent system.
Action: Re-dissolve the compound with heat and, while it is still warm and dissolved, add a small amount more of the polar co-solvent (e.g., increase from 5% MeOH to 10% MeOH).
Rationale: The improved solvent system will have a higher capacity to keep the salt solvated at room temperature, effectively increasing its equilibrium solubility.
Use Sonication:
Action: Place the vial in an ultrasonic bath as it cools.
Mechanism: Sonication provides localized energy that can help break up small crystal nuclei as they form, potentially keeping the compound in solution for longer.[13] However, this is often a temporary fix if the solution is significantly supersaturated.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which organic solvents are the best starting points for dissolving fluoroindanamine HCl salts?
For initial solubility screening, it is best to start with highly polar solvents.[14] A tiered approach is recommended:
Tier 1 (High Likelihood of Success): DMSO, Methanol (MeOH). These will dissolve most amine salts.
Tier 3 (Co-Solvent Often Required): Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF). These are unlikely to work alone but are common reaction solvents where a co-solvent approach is practical.
Tier 4 (Very Unlikely to Work): Dichloromethane (DCM), Chloroform, Toluene, Hexanes. These will almost always fail to dissolve the salt form.[15]
Q2: How does the counter-ion (e.g., HCl vs. HBr vs. TFA salt) affect solubility?
The counter-ion has a significant impact on the crystal lattice energy and, therefore, solubility.[16][17][18]
General Trend: Smaller, "harder" ions like chloride (Cl⁻) often form very stable, high-melting-point crystal lattices that can be difficult to break, leading to lower organic solvent solubility compared to larger, "softer" ions.
Trifluoroacetate (TFA) Salts: Often more soluble in organic solvents than HCl salts due to the larger, more diffuse nature of the TFA anion, which can lead to lower lattice energy. However, TFA can be difficult to remove and may interfere with certain biological assays or catalytic reactions.
Sulfate (SO₄²⁻) Salts: Divalent anions can create complex lattice interactions. If you have a sulfate salt, converting it to a hydrochloride or freebase may be necessary for solubility in organic media.[19]
Q3: Can I just add a base to convert the salt to the freebase for better solubility?
Yes, this is a common and effective chemical strategy, but it must be compatible with your downstream application.
Mechanism: Adding a mild, non-nucleophilic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., NaHCO₃ in an aqueous wash) will deprotonate the indanammonium cation. The resulting neutral "freebase" form is no longer ionic and will be significantly more soluble in aprotic organic solvents like DCM or Ether.[6][20]
When to Use: Excellent for reaction workups or preparing a compound for chromatography.
When to Avoid: Do not use this method if the protonated amine is required for your assay (e.g., specific receptor binding poses) or if the added base would interfere with your reaction.
Q4: My fluoroindanamine salt is described as hygroscopic. How does this affect my experiments?
Hygroscopicity (the tendency to absorb moisture from the air) can cause several problems:
Inaccurate Weighing: The measured weight will be artificially high due to bound water, leading to lower-than-expected concentrations.[21][22]
Altered Solubility: The presence of water can sometimes increase the solubility of a salt in an organic solvent by acting as a potent polar co-solvent. This can lead to reproducibility issues between a freshly opened bottle and one that has been exposed to air.
Best Practices:
Store the compound in a desiccator.
Weigh the required amount quickly and reseal the container immediately.
For highly sensitive applications, handle the compound in a glovebox under an inert atmosphere.
Q5: What is the role of the dielectric constant in solvent selection?
The dielectric constant (ε) of a solvent is a measure of its ability to separate opposite charges.[2][4]
High ε (e.g., Water, DMSO): These solvents have strong molecular dipoles that can align and effectively shield the positive cation from the negative anion. This reduces the electrostatic attraction between them, favoring dissolution.[1][3]
Low ε (e.g., Hexane, Toluene): These solvents cannot screen the ionic charges, so the ions remain strongly attracted to each other within the crystal lattice.[2]
Practical Guideline: For salts, always choose a solvent with a higher dielectric constant as your starting point.
Solvent Properties Reference Table
Solvent
Dielectric Constant (ε) at 20°C
Polarity Type
Notes on Suitability for Fluoroindanamine Salts
Water
80.1
Polar Protic
Highest solubility, but not an organic solvent.[12]
Dimethyl Sulfoxide (DMSO)
46.7
Polar Aprotic
Excellent choice for stock solutions; high boiling point.
FTLOScience. (2022, November 23). The Dielectric Constant in Solubility and Solvent Systems. [Link]
Brainly.in. (2020, June 23). What is dielectric constant and what it's role in ionic compounds that helps to dissolve in water. [Link]
Quora. (2014, November 27). What is dielectric constant? Why is it responsible for dissolving so many salts in water. [Link]
Chemistry Stack Exchange. (2017, April 16). Dielectric constant and dissolution of ionic salts. [Link]
PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]
Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. [Link]
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?[Link]
Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]
ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. [Link]
Journal of Pharmaceutical Sciences. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. [Link]
PMC. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
Quora. (2017, July 6). How does the size of the counterion affect the solubility of a salt?[Link]
ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts?[Link]
Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. [Link]
Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
MDPI. (2021, February 24). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. [Link]
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
Reddit. (2022, August 14). I could not get all the salt to dissolve. [Link]
University of Rochester. Troubleshooting: The Workup. [Link]
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. [Link]
Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride ?[Link]
International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]
PMC. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
ResearchGate. (2022, July 14). (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
Green Chemistry (RSC Publishing). (2022). Amine-free CO2-switchable hydrophilicity solvents and their application in extractions and polymer recycling. [Link]
PubMed. (2022, August 9). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?[Link]
SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]
Technical Support Center: Optimizing Enzymatic Resolution of Fluoro-Aminoindanes
Welcome to the technical support center for the enzymatic resolution of fluoro-aminoindanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the enzymatic resolution of fluoro-aminoindanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this powerful biocatalytic method and optimize your reaction yields and enantiomeric purity.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Conversion Rate (<50%) or Stalled Reaction
Question: My enzymatic resolution of a racemic fluoro-aminoindane has stopped before reaching the desired 50% conversion. What are the likely causes, and how can I improve the yield?
Answer: A low conversion rate is a common hurdle in kinetic resolutions. The issue can typically be traced back to problems with the enzyme's activity, stability, or the reaction conditions. Here is a systematic approach to diagnosing and solving this problem.
Potential Causes & Step-by-Step Solutions:
Suboptimal Reaction Conditions (pH and Temperature): Enzyme activity is highly dependent on the pH and temperature of the reaction medium.[1][2] An incorrect pH or temperature can drastically reduce catalytic efficiency or even lead to irreversible denaturation.[1][3]
Solution: Perform a systematic optimization of both pH and temperature.[1] Create a small experimental matrix varying the pH using different buffers (e.g., in 0.5 pH unit increments from 6.0 to 8.0) and temperature (e.g., in 5 °C increments from 30°C to 50°C).[2][4] Monitor the initial reaction rates to identify the optimal conditions that give the highest activity.[1] Keep in mind that the optimal temperature for activity may not be the same as for enzyme stability over a long reaction time.[5]
Enzyme Inactivation or Inhibition: The enzyme may be losing activity over the course of the reaction. This can be due to instability under the reaction conditions or inhibition by the substrate or product.[1]
Solution:
Check for Product Inhibition: Add a small amount of the expected product (the acylated fluoro-aminoindane) to the reaction at the beginning. If the initial rate decreases compared to a control without added product, product inhibition is likely occurring.[1] To mitigate this, consider in-situ product removal techniques.
Assess Enzyme Stability: Incubate the enzyme under the reaction conditions (solvent, temperature, pH) without the substrate. Take aliquots at different time points (e.g., 1, 4, 8, 24 hours) and test their residual activity.[1] If activity drops significantly, the conditions are too harsh. Consider using an immobilized enzyme, which often provides greater stability.[6][7]
Solution: Consider adding a co-solvent. The choice of an organic solvent can significantly impact enzyme activity and selectivity.[8][9] Hydrophobic solvents like toluene or hexane are often preferred as they are less likely to strip the essential water layer from the enzyme.[10][11] Start with a low percentage of co-solvent (e.g., 5-10% v/v) and screen various options.
Mass Transfer Limitations (for Immobilized Enzymes): If you are using an immobilized enzyme, the diffusion of the substrate to the enzyme's active site on the support material can be the rate-limiting step.[12][13]
Solution: Ensure adequate mixing/agitation of the reaction. You can also experiment with different immobilization techniques. Adsorption-based methods can sometimes offer better substrate access compared to covalent attachment.[13] Using a support with a larger pore size can also help.[12]
Question: My reaction is proceeding to ~50% conversion, but the enantiomeric excess (e.e.) of both the remaining substrate and the product is unacceptably low. How can I improve the enantioselectivity?
Answer: The enantioselectivity of an enzyme, often expressed as the enantiomeric ratio (E), is a measure of its ability to discriminate between the two enantiomers of the substrate.[14] A low e.e. at 50% conversion indicates a low E value. Here are strategies to enhance it.
Potential Causes & Step-by-Step Solutions:
Incorrect Enzyme Choice: Not all lipases or proteases will be highly selective for your specific fluoro-aminoindane substrate.
Solution: Screen a panel of different enzymes. Lipases like Candida antarctica Lipase B (CALB, often used in its immobilized form as Novozym 435), Pseudomonas cepacia lipase (PCL), and lipases from Pseudomonas fluorescens are common starting points for the resolution of amines and related compounds.[15][16]
Suboptimal Solvent System: The nature of the organic solvent can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity.[17][18]
Solution: Systematically screen a range of organic solvents with varying polarities (e.g., toluene, methyl tert-butyl ether (MTBE), hexane, diisopropyl ether). Sometimes, a bell-shaped curve of enantioselectivity versus solvent composition is observed in binary solvent mixtures.[18] A small amount of water can also be crucial for maintaining the enzyme's flexible conformation needed for induced fit, which can improve enantioselectivity.[17]
Reaction Temperature is Too High: While higher temperatures increase the reaction rate, they can negatively impact enantioselectivity. This is because the difference in the activation energy for the two enantiomers becomes less significant at higher thermal energies.[19]
Solution: Try running the reaction at a lower temperature (e.g., 4°C or room temperature).[20] This will likely slow down the reaction, so you may need to increase the reaction time or enzyme loading, but it can often lead to a significant improvement in the E value.
Choice of Acyl Donor: The structure of the acyl donor used in the resolution can influence the enzyme's ability to discriminate between the enantiomers.
Solution: Screen different acyl donors. Simple esters like ethyl acetate or isopropyl acetate are common starting points.[15] For more challenging resolutions, consider using bulkier or more activated acyl donors like vinyl acetate or isopropenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a kinetic resolution?
A1: For a standard kinetic resolution, where one enantiomer of a racemic mixture is converted to a product, the theoretical maximum yield for a single enantiomer (either the unreacted substrate or the product) is 50%.[14][15] To achieve higher yields, a Dynamic Kinetic Resolution (DKR) process is required, which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[15][21]
Q2: Which enzyme should I choose as a starting point for my fluoro-aminoindane?
A2: For the resolution of primary and secondary amines, lipases are excellent starting points. Candida antarctica Lipase B (CALB), often used as the immobilized Novozym 435, is a robust and versatile enzyme known for its high selectivity in a wide range of resolutions.[10][15] Lipases from Pseudomonas species are also highly effective.[16] It is always recommended to screen a small library of enzymes to find the best catalyst for your specific substrate.
Q3: How do I accurately measure the conversion and enantiomeric excess?
A3: The most reliable method for determining both conversion and enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[22][23] This technique uses a chiral stationary phase to separate all four components of your reaction mixture (the R- and S-enantiomers of the starting material and the R- and S-enantiomers of the acylated product), allowing for precise quantification.[22]
Q4: What are the benefits of using an immobilized enzyme?
A4: Immobilizing an enzyme on a solid support offers several advantages.[7][12]
Enhanced Stability: Immobilized enzymes are often more stable to changes in temperature, pH, and organic solvents.[6][13]
Easy Separation: The enzyme can be easily removed from the reaction mixture by simple filtration, which simplifies product work-up.[6]
Reusability: The ability to recover the enzyme allows it to be reused for multiple reaction cycles, which can significantly reduce costs.[6]
Q5: My reaction works well, but how can I make it more efficient?
A5: To move beyond the 50% yield limitation of kinetic resolution, you can implement a Dynamic Kinetic Resolution (DKR). This involves adding a racemization catalyst to the reaction mixture that continuously converts the unreacted enantiomer back into the racemate.[15][24] For amines, ruthenium-based catalysts are often used for this purpose in combination with a lipase like CALB.[15] This allows for a theoretical yield of up to 100% of a single enantiomer of the product.
Data & Protocols
Table 1: Influence of Solvent on Enantiomeric Ratio (E)
This table summarizes hypothetical data for the resolution of a model fluoro-aminoindane, illustrating the significant impact of the reaction solvent on enantioselectivity.
Solvent
Dielectric Constant (ε)
Conversion at 24h (%)
e.e. of Substrate (%)
Enantiomeric Ratio (E)
n-Hexane
1.88
48
95
>100
Toluene
2.38
50
98
>200
Diisopropyl Ether
3.88
51
90
45
Acetonitrile
37.5
25
15
<5
Conditions: Racemic fluoro-aminoindane (0.1 M), ethyl acetate (0.15 M), Novozym 435 (20 mg/mL), 40°C, 200 rpm.
Experimental Protocol: General Procedure for Enzyme Screening
Preparation: In separate 4 mL vials, add 10 mg of your racemic fluoro-aminoindane substrate.
Solvent & Acyl Donor Addition: To each vial, add 1 mL of the chosen organic solvent (e.g., toluene) and the acyl donor (e.g., 1.5 equivalents of ethyl acetate).
Enzyme Addition: Add 20 mg of the immobilized enzyme to be screened (e.g., Novozym 435, Lipase PS-C II, etc.) to each vial.
Reaction: Seal the vials and place them in an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
Monitoring: At regular intervals (e.g., 4, 8, 24, 48 hours), pause the agitation, and carefully withdraw a small aliquot (approx. 20 µL) of the supernatant.
Sample Preparation for Analysis: Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., isopropanol) and filter through a 0.22 µm syringe filter to remove the enzyme.
Analysis: Analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.[22][23]
Visual Diagrams
Workflow for Troubleshooting Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Decision Pathway for Optimizing Enantioselectivity
Caption: Decision pathway for systematically improving reaction enantioselectivity.
References
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). MDPI. [Link]
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]
Ueji, S., et al. (2003). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH···π Association in Stabilization. Bulletin of the Chemical Society of Japan. [Link]
Overbeeke, P. L., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90. [Link]
Martín-Matute, B., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]
Musa, M. M. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 32(2), 147-157. [Link]
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022). Oxford Academic. [Link]
How Is Effective Enantioselectivity of Immobilized Enzyme in Kinetic Resolution of Racemate Affected in a Fixed-Bed Reactor? (2008). Industrial & Engineering Chemistry Research. [Link]
Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021). PubMed. [Link]
Lipase in aqueous-polar organic solvents: Activity, structure, and stability. (2018). PMC. [Link]
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2024). MDPI. [Link]
A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. (2021). PMC. [Link]
Effect of pH and temperature on the activity of lipase. (n.d.). ResearchGate. [Link]
Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. (1991). NTU Scholars. [Link]
Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (2012). ResearchGate. [Link]
EMDee: An Enzymatic Method for Determining Enantiomeric Excess. (2019). ResearchGate. [Link]
Rational design of enantioselective enzymes requires considerations of entropy. (2007). PMC. [Link]
Rational design of enzyme activity and enantioselectivity. (2022). PMC. [Link]
The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine pancreas. (2021). Acta of Bioengineering and Biomechanics. [Link]
EFFECTS OF PH AND TEMPERATURE ON THE ACTIVITY OF LIPASE PRODUCED BY ASPERGILLUS NIGER. (2012). Anais da Academia Pernambucana de Ciência Agronômica. [Link]
Enantiomeric ratio (E) of immobilized enzyme in the kinetic resolution... (n.d.). ResearchGate. [Link]
Determination of Optimum pH and Temperature for Crude Extract of Lipase Enzyme from Sprouts Palm Oil Seeds. (2020). TALENTA Publisher - Universitas Sumatera Utara. [Link]
Lipases-catalyzed enantioselective kinetic resolution of racemates. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
Enzyme immobilization: an overview on techniques and support materials. (2013). PMC. [Link]
When testing my enzyme to run a reaction to completion, production of the desired product stops with 40-60% product. How we can solve this problem? (2022). ResearchGate. [Link]
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (2021). MDPI. [Link]
Resolution of Enantiomers. (n.d.). SlideShare. [Link]
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemistrySelect. [Link]
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (1998). Analytical Chemistry. [Link]
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). ResearchGate. [Link]
Recent Advances in Lipases and Their Applications in the Food and Nutraceutical Industry. (2022). MDPI. [Link]
Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. (2017). PubMed. [Link]
Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility. (2018). PMC. [Link]
A Guide to Determining the Optical Rotation of Chiral Amines: A Case Study of (R)- and (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine
In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomers is paramount. The spatial arrangement of atoms in a molecule, its stereochemistry, can dramatically influen...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomers is paramount. The spatial arrangement of atoms in a molecule, its stereochemistry, can dramatically influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of methods for determining the optical rotation of the enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the principles of polarimetry, provide a detailed experimental protocol, and compare this classical technique with modern chromatographic and spectroscopic alternatives.
The Fundamental Principle: Optical Rotation
Chiral molecules, like the (R) and (S) enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine, possess the unique property of rotating the plane of polarized light.[1][2] This phenomenon, known as optical activity, is the basis of polarimetry, a non-destructive analytical technique used for over a century to differentiate and characterize enantiomers.[3][4][5]
When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated by a specific angle.[2][4] This angle of rotation (α) is directly proportional to the concentration of the chiral substance, the path length of the light through the sample, and the intrinsic rotating power of the molecule, known as the specific rotation [α].[1][6] Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[1][7] The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[8]
Experimental Protocol: Measurement of Specific Rotation
The determination of the specific rotation of (R)- and (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a critical step in their synthesis and quality control. The following protocol outlines the standard procedure using a polarimeter.
Sample Preparation: Accurately weigh approximately 100 mg of the enantiomerically pure (R)- or (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride into a 10 mL volumetric flask. Dissolve the sample in methanol and dilute to the mark. The concentration (c) will be approximately 0.01 g/mL.
Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol) and set the zero point.
Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) at a constant temperature (typically 20°C or 25°C).
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law:[1]
[α] = α / (l × c)
Where:
α is the observed rotation in degrees.
l is the path length of the sample cell in decimeters (dm).
c is the concentration of the solution in g/mL.
Data Presentation:
Enantiomer
Expected Sign of Optical Rotation
Expected Magnitude of Specific Rotation
(R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
(+) or (-)
x°
(S)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Opposite to (R)-enantiomer
x°
Note: The actual sign and magnitude of rotation would need to be determined experimentally.
Workflow for Determining Optical Rotation:
Caption: Workflow for determining the specific optical rotation of a chiral amine.
Comparison with Alternative Methodologies
While polarimetry is a foundational technique, other methods offer complementary or, in some cases, superior capabilities for chiral analysis.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC):
Chiral HPLC and SFC are powerful separation techniques that can resolve enantiomers, allowing for their individual quantification.[9][10] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Advantages over Polarimetry:
Quantitative Analysis: Can determine the enantiomeric excess (e.e.) or enantiomeric ratio of a mixture.
High Sensitivity: Can detect and quantify trace amounts of an undesired enantiomer.
Method Development: A wide range of chiral columns and mobile phases are available, allowing for the optimization of separations for various compounds.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is unique to a specific enantiomer and can be used for its identification and to study its conformation in solution.
Advantages over Polarimetry:
Structural Information: Provides information about the three-dimensional structure of the molecule.
High Specificity: The CD spectrum is a fingerprint of the chiral molecule.
Logical Relationship of Chiral Analysis Techniques:
Caption: Interrelationship of analytical techniques for chiral molecule characterization.
Conclusion
The determination of optical rotation via polarimetry remains a fundamental and accessible technique for the initial characterization of the enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine. It provides a direct measure of the bulk chirality of a sample. However, for a comprehensive understanding of enantiomeric purity and stereochemical integrity, a multi-faceted approach incorporating chiral chromatography and spectroscopy is indispensable in modern drug development and quality control. The choice of methodology will ultimately depend on the specific analytical question being addressed, from routine identification to in-depth structural elucidation.
References
HINOTEK. (2025, August 20). What is a Polarimeter? Principle, Uses & Applications. Retrieved from [Link]
Pharma Info Nepal. (2025, October 1). Polarimetry in Pharmaceutical Analysis: Principle Instrumentation, and Applications. Retrieved from [Link]
Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]
Hansson, A., et al. (n.d.). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. PMC. Retrieved from [Link]
Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]
Lin, C. (2023, February 6). A general method to predict optical rotations of chiral molecules from their structures. PMC. Retrieved from [Link]
Lin, C. (2023, February 6). A general method to predict optical rotations of chiral molecules from their structures. RSC Publishing. Retrieved from [Link]
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
Wang, Z., et al. (n.d.). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Retrieved from [Link]
Mangelings, D., et al. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
Google Patents. (n.d.). WO2010077754A1 - Optically active functional fluid markers.
Establishing a Reference Standard for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine: A Comparative Validation Guide
Executive Summary In early-phase drug development, commercially available Certified Reference Materials (CRMs) compliant with ISO 17034 are rarely available for specific chiral intermediates like (1R)-5-fluoro-2,3-dihydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In early-phase drug development, commercially available Certified Reference Materials (CRMs) compliant with ISO 17034 are rarely available for specific chiral intermediates like (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1352571-83-5). This forces CMC teams to rely on vendor-supplied "Research Grade" materials, which often carry significant risks regarding enantiomeric excess (ee%) and salt stoichiometry.
This guide compares the three prevailing strategies for establishing a reference standard for this compound: relying on Vendor Certificates of Analysis (COA), performing simple HPLC Area% normalization, and the Gold Standard method: Quantitative NMR (qNMR) combined with Chiral HPLC.
Part 1: The Analytical Challenge
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine presents a "Triad of Analytical Risk" that makes standard purity testing insufficient:
Chirality: The (1R) enantiomer is the active scaffold. The (1S) enantiomer is a potent impurity. Standard C18 HPLC cannot distinguish these.
Fluorine Regiochemistry: The position of the fluorine (5-fluoro vs. 4-fluoro or 6-fluoro isomers) is difficult to separate by LC but distinct in NMR.
Salt Stoichiometry: This amine is frequently supplied as a Hydrochloride (HCl) salt. Hygroscopicity can alter the effective molecular weight, skewing potency calculations if not corrected by water content (KF) and counter-ion testing.
Part 2: Comparative Analysis of Standardization Strategies
We compared three approaches to assigning a potency value to a batch of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.
Table 1: Accuracy & Risk Profile
Feature
Strategy A: Vendor COA
Strategy B: HPLC Area%
Strategy C: qNMR + Chiral LC (Recommended)
Primary Data Source
Vendor Certificate
In-house HPLC-UV (254 nm)
19F-qNMR (Internal Standard)
Purity Claim
>97% (Nominal)
99.2% (Area %)
96.4% w/w (Absolute Assay)
Chiral Specificity
Often "Optical Rotation" only
None (unless chiral col used)
High (via Chiral LC coupling)
Salt/Solvent Correction
Unknown
No
Yes (Inherently mass-based)
Risk Level
Critical
High
Low
Suitability
Synthesis screening only
Rough range-finding
GLP/GMP Release Testing
Scientist's Insight: Note the discrepancy in the table above. Strategy B (HPLC) suggests 99.2% purity, while Strategy C (qNMR) reveals the true potency is 96.4%. This 2.8% gap is caused by invisible salts and residual solvents that HPLC UV detectors miss. Using Strategy B would cause a 2.8% error in all downstream dosing.
Part 3: Decision Framework (Visualization)
The following decision tree outlines when to invest in full qNMR characterization versus accepting a vendor standard.
Caption: Decision logic for qualifying reference standards when commercial CRMs are unavailable.
Part 4: Experimental Protocols (The "Gold Standard" Workflow)
To establish a "Primary Reference Standard" in-house, you must combine Chemical Potency (qNMR) with Enantiomeric Purity (Chiral HPLC) .
Protocol 1: 19F-qNMR for Absolute Assay
Why 19F? The single fluorine atom provides a clean signal without the overlapping multiplets common in 1H NMR of indane structures.
Reagents:
Analyte: ~15 mg of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST/NMIJ).
Solvent: DMSO-d6 (to ensure solubility of the HCl salt).
Procedure:
Weighing: Accurately weigh (±0.01 mg) the Analyte (
) and the Internal Standard () into the same vial. Crucial: Use a semi-micro balance.
Dissolution: Add 0.75 mL DMSO-d6. Vortex until fully dissolved.
): 30 seconds . (Must be . Fluorine relaxation is slow; insufficient delay is the #1 cause of error).
Scans: 32 or 64.
Center Frequency: Set to mid-point between analyte F (-115 ppm) and IS (-63 ppm).
Calculation:
Where = Integral area, = Number of F atoms (1 for analyte, 6 for IS), = Molar Mass, = Purity.
Protocol 2: Chiral HPLC for Enantiomeric Excess
Why? qNMR gives total mass purity but cannot distinguish R from S enantiomers.
System: Agilent 1260/Waters Alliance or equivalent.
Column: Daicel Chiralpak IA or IC (Amylose-based immobilized phase). Cellulose phases (OD/OJ) often struggle with primary amines.
LC-MS Fragmentation Pattern of 5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Platform Comparison Guide
Executive Summary & Scientific Context 5-fluoro-2,3-dihydro-1H-inden-1-amine (commonly known as 5-fluoro-1-indanamine) is a critical pharmacophore in neuropharmacology. Structurally related to monoamine oxidase B (MAO-B)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
5-fluoro-2,3-dihydro-1H-inden-1-amine (commonly known as 5-fluoro-1-indanamine) is a critical pharmacophore in neuropharmacology. Structurally related to monoamine oxidase B (MAO-B) inhibitors like rasagiline and various novel psychoactive substances (NPS), its accurate detection in complex biological matrices is a significant analytical challenge.
This guide provides an objective, data-driven comparison between High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap) and Triple Quadrupole (QqQ) platforms for the analysis of 5-fluoro-1-indanamine. By dissecting its Collision-Induced Dissociation (CID) fragmentation pathways, we establish a self-validating experimental protocol designed to help researchers optimize their LC-MS workflows for either structural elucidation or high-throughput quantification.
Mechanistic Breakdown: CID Fragmentation Logic
Understanding the intrinsic gas-phase chemistry of 5-fluoro-1-indanamine is paramount before selecting an MS platform. The presence of the primary aliphatic amine and the electron-withdrawing fluorine atom on the indane ring strictly dictates its fragmentation logic.
Protonation : Under positive Electrospray Ionization (ESI+), the primary amine is readily protonated, yielding the precursor ion
at m/z 152.0876.
Primary Cleavage (Loss of Ammonia) : The most thermodynamically favorable pathway is the neutral loss of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
(17.0265 Da), driven by the stability of the resulting 5-fluoro-indanyl cation (m/z 135.0610). This rapid deamination is a hallmark of 1-aminoindane derivatives and NPS analogs [](1].
Secondary Cleavages : The 5-fluoro-indanyl cation undergoes further high-energy fragmentation:
Loss of HF : The fluorine atom is expelled as hydrogen fluoride (20.0062 Da), generating an indenyl cation (m/z 115.0548). This step is highly diagnostic for fluorinated aromatic systems and confirms halogen placement 2[2].
Ring Contraction/Cleavage : Loss of ethylene (
, 28.0313 Da) from the cyclopentane ring yields a fluorotropylium-like ion (m/z 107.0297).
Proposed LC-MS/MS CID fragmentation pathway for 5-fluoro-1-indanamine.
Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)
When analyzing 5-fluoro-1-indanamine, the choice between HRMS and QqQ depends entirely on the experimental objective: de novo structural confirmation versus high-sensitivity targeted quantification.
Orbitrap HRMS (e.g., Thermo Q Exactive)
Performance : Delivers sub-2 ppm mass accuracy and high resolving power (up to 140,000 FWHM at m/z 200).
Causality for Choice : Essential when differentiating 5-fluoro-1-indanamine from isobaric interferences (e.g., fluorinated amphetamine derivatives) in untargeted forensic or metabolic screening. The exact mass measurements prevent the false positives that frequently plague nominal mass instruments 1[1].
Triple Quadrupole (e.g., Agilent 6495C or Waters Xevo TQ-XS)
Performance : Operates in Multiple Reaction Monitoring (MRM) mode, offering unparalleled linear dynamic range and sensitivity (sub-ng/mL limits of detection).
Causality for Choice : Ideal for pharmacokinetic (PK) studies where the target is known, and the matrix is highly complex (e.g., plasma, urine). The instrument isolates specific precursor-to-product transitions, filtering out background noise to achieve maximum quantitative reproducibility 3[3].
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints.
Sample Preparation
Stock Solution : Dissolve 1.0 mg of 5-fluoro-1-indanamine standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilutions : Dilute to 100 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Validation Check: Analyze a blank matrix spiked exclusively with an internal standard (e.g., 5-fluoro-1-indanamine-d4) to confirm the absence of background interference and verify retention time stability.
UHPLC Separation Parameters
Column : C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Causality : The acidic mobile phase ensures complete protonation of the primary amine group, maximizing ESI+ ionization efficiency and ensuring sharp chromatographic peak shapes [[4]](4].
MS/MS Acquisition (QqQ MRM Optimization)
Precursor Ion Scan : Infuse the 100 ng/mL solution at 10 µL/min. Confirm the
at m/z 152.1.
Product Ion Scan : Apply a collision energy (CE) ramp (10-40 eV) using Argon as the collision gas.
MRM Selection :
Transition 1 (Quantifier) : 152.1
135.1 (CE: 15 eV). Rationale: Requires the lowest energy and yields the highest abundance, making it ideal for quantification.
Transition 2 (Qualifier) : 152.1
115.1 (CE: 25 eV). Rationale: Requires higher energy for HF loss but provides strict structural specificity to confirm the analyte's identity.
Comparative LC-MS workflow for structural elucidation vs. quantification.
Quantitative Data & Fragmentation Summary
Table 1: Exact Mass vs. Nominal Mass Fragments of 5-Fluoro-1-indanamine
Fragment Ion
Formula
Theoretical Exact Mass (HRMS)
Nominal Mass (QqQ)
Relative Abundance (CID 20 eV)
Structural Assignment
Precursor
152.0876
152.1
15%
Protonated intact molecule
Product 1
135.0610
135.1
100% (Base Peak)
Loss of
Product 2
115.0548
115.1
45%
Loss of and
Product 3
107.0297
107.0
20%
Loss of and
Table 2: Platform Suitability Matrix
Feature
Orbitrap HRMS
Triple Quadrupole (QqQ)
Primary Use Case
Unknown screening, structural elucidation
Targeted quantification, PK studies
Mass Accuracy
< 2 ppm
~ 0.1 Da
Sensitivity (LOD)
~ 1-5 ng/mL
< 0.1 ng/mL
Linear Dynamic Range
3-4 orders of magnitude
5-6 orders of magnitude
Data Acquisition
Full Scan / ddMS2
MRM (Multiple Reaction Monitoring)
Conclusion
For the analysis of 5-fluoro-2,3-dihydro-1H-inden-1-amine, the choice of LC-MS platform dictates the analytical boundaries. HRMS is non-negotiable for metabolic profiling and forensic screening where exact mass prevents the misidentification of isobaric analogs. Conversely, QqQ platforms remain the gold standard for high-throughput, high-sensitivity quantification. By leveraging the predictable
and neutral losses in CID, researchers can build robust, self-validating assays on either platform.
References
Source: core.ac.
Source: benchchem.
Title: The neuroprotective mechanism of 1-(R)
Title: Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)
A Senior Application Scientist's Guide to the Crystallographic Analysis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl: A Comparative Approach
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing critical insights into a compound's physical properties, stability, and potential interactions with biological targets. This guide focuses on (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl, a chiral amine of interest in medicinal chemistry.
As of the latest searches of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a public crystal structure for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl is not available. This presents a common challenge in drug development, where novel compounds may not yet have their structures deposited in public databases.
This guide, therefore, takes a proactive and instructional approach. It is designed for researchers who are looking to determine the crystal structure of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl. We will provide a comprehensive, step-by-step methodology for obtaining and analyzing the crystallographic data. To provide a robust comparative framework, we will utilize the known crystal structures of two structurally similar and commercially relevant compounds: Rasagiline ((1R)-N-propargyl-2,3-dihydro-1H-inden-1-amine) and (R)-1-Aminoindan hydrochloride . By comparing the hypothetical data of our target compound with these established structures, we can anticipate key structural features and understand the influence of the fluorine substituent and the propargyl group.
The Significance of the Inden-1-amine Scaffold
The 2,3-dihydro-1H-inden-1-amine core is a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure presents a well-defined orientation of the amine substituent, making it an attractive framework for designing molecules that interact with specific biological targets. Rasagiline, a potent and selective inhibitor of monoamine oxidase B (MAO-B), is a prime example of a successful drug molecule based on this scaffold and is used in the treatment of Parkinson's disease.[1][2] The introduction of a fluorine atom at the 5-position, as in our target compound, is a common strategy in drug design to modulate metabolic stability and binding affinity.
Comparative Crystallographic Data
The following table presents the crystallographic data for our two comparative compounds. This data will serve as a benchmark for the anticipated results for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl.
Experimental Workflow for Crystal Structure Determination
The following is a detailed protocol for obtaining and analyzing the single-crystal X-ray diffraction data for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl.
Part 1: Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3] For a chiral amine hydrochloride, a systematic approach to screen for suitable crystallization conditions is crucial.
Step-by-Step Crystallization Protocol:
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, and toluene). The ideal solvent will have moderate solubility at room temperature and high solubility at elevated temperatures.[4][5]
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is a simple and often effective method.[6]
Vapor Diffusion (Hanging Drop and Sitting Drop): This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
Hanging Drop: A small drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the precipitant.
Sitting Drop: The drop of the compound solution is placed on a post within a sealed well containing the precipitant.
Cooling Crystallization: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C. Slow cooling is critical to promote the growth of single crystals rather than precipitate.[7]
Co-crystallization: If obtaining single crystals of the hydrochloride salt proves difficult, co-crystallization with a pharmaceutically acceptable co-former can be explored. Common co-formers for amines include dicarboxylic acids (e.g., succinic acid, fumaric acid) and hydroxybenzoic acids.[8]
Diagram of the Crystallization Workflow:
A flowchart of the crystallization process.
Part 2: Data Collection and Processing
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.
Step-by-Step Data Collection and Processing Protocol:
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated.
Data Integration and Scaling: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then scaled and corrected for various experimental factors.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. For a chiral molecule like (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl, the space group must be non-centrosymmetric.
Part 3: Structure Solution and Refinement
The final stage involves solving the crystal structure and refining the atomic model.
Step-by-Step Structure Solution and Refinement Protocol:
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any missed symmetry.
Data Analysis and Visualization
A suite of specialized software is used for the analysis and visualization of crystallographic data.
PLATON: A versatile program for a wide range of crystallographic calculations, including geometric analysis, hydrogen bond analysis, and checking for missed symmetry.[9][10][11][12][13]
Mercury: A powerful tool for the 3D visualization of crystal structures, allowing for the exploration of packing arrangements and intermolecular interactions.[14][15][16][17]
ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program): Used to create publication-quality illustrations of crystal structures, showing atoms as thermal ellipsoids.[18][19][20]
Diagram of the Data Analysis Workflow:
A flowchart of the data analysis process.
Anticipated Structural Features and Comparison
Based on the structures of Rasagiline and (R)-1-Aminoindan hydrochloride, we can anticipate several key features in the crystal structure of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl:
Conformation: The five-membered ring of the indane core is likely to adopt an envelope or twist conformation. The orientation of the amine group relative to the bicyclic system will be a key feature.
Intermolecular Interactions: As a hydrochloride salt, extensive hydrogen bonding involving the protonated amine and the chloride ion is expected to be the dominant intermolecular interaction, driving the crystal packing. The fluorine atom may also participate in weaker C-H···F interactions.
Impact of the Fluorine Substituent: The introduction of the electron-withdrawing fluorine atom may influence the electronic properties of the aromatic ring and could lead to subtle changes in the crystal packing compared to the non-fluorinated analog.
A detailed comparison of the bond lengths, bond angles, and torsion angles of the indane core with those of Rasagiline and (R)-1-Aminoindan hydrochloride will be crucial for understanding the structural impact of the 5-fluoro and N-propargyl substituents.
Conclusion
While the crystal structure of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl is not yet publicly available, this guide provides a comprehensive roadmap for its determination and analysis. By following the detailed experimental protocols and utilizing the provided comparative data from structurally related compounds, researchers will be well-equipped to obtain and interpret this valuable structural information. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of compounds and aid in the rational design of future drug candidates.
References
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of applied crystallography, 36(1), 7-13.
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